

Isolating Celaphanol A from Celastrus orbiculatus: A Technical Guide for Researchers

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Compound of Interest

Compound Name: celaphanol A

Cat. No.: B026724

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For researchers, scientists, and drug development professionals, this in-depth technical guide outlines the isolation and purification of **celaphanol A** from the root bark of *Celastrus orbiculatus*. This document provides a comprehensive overview of the experimental protocols, quantitative data, and a plausible signaling pathway associated with the neuroprotective effects of this promising trinorditerpene.

Celastrus orbiculatus, commonly known as Oriental bittersweet, is a perennial vine that has been a source of various bioactive compounds. Among these, **celaphanol A** has garnered interest for its potential therapeutic properties. This guide is based on the methodologies described in the primary scientific literature to ensure accuracy and reproducibility.

Experimental Protocols

The isolation of **celaphanol A** from the root bark of *Celastrus orbiculatus* is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following protocols are detailed based on established scientific research.[\[1\]](#)

Plant Material and Extraction

- Plant Material: The root bark of *Celastrus orbiculatus* is the primary source for the isolation of **celaphanol A**.[\[1\]](#)[\[2\]](#)
- Extraction:
 - Air-dry the collected root bark of *C. orbiculatus*.

- Grind the dried root bark into a coarse powder.
- Macerate the powdered root bark with 95% ethanol (EtOH) at room temperature. This process should be repeated three times to ensure exhaustive extraction.
- Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Solvent Partitioning

The crude ethanol extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

- Suspend the crude extract in water.
- Perform sequential partitioning with petroleum ether (PE), and ethyl acetate (EtOAc).
- The ethyl acetate fraction, which is enriched with moderately polar compounds including **celaphanol A**, is collected for further purification.

Chromatographic Purification

A series of chromatographic techniques are employed to isolate **celaphanol A** from the complex mixture of the ethyl acetate fraction.

- Silica Gel Column Chromatography:
 - Subject the EtOAc-soluble fraction to column chromatography on a silica gel column.
 - Elute the column with a gradient of petroleum ether and ethyl acetate.
 - Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions that show similar TLC profiles.
- Sephadex LH-20 Column Chromatography:
 - Further purify the fractions containing **celaphanol A** using a Sephadex LH-20 column.
 - Use a mixture of chloroform and methanol as the mobile phase.

- Preparative High-Performance Liquid Chromatography (Prep-HPLC):
 - The final purification of **celaphanol A** is achieved using preparative HPLC.
 - Employ a C18 reversed-phase column.
 - Use a mobile phase consisting of a gradient of methanol and water.

Quantitative Data

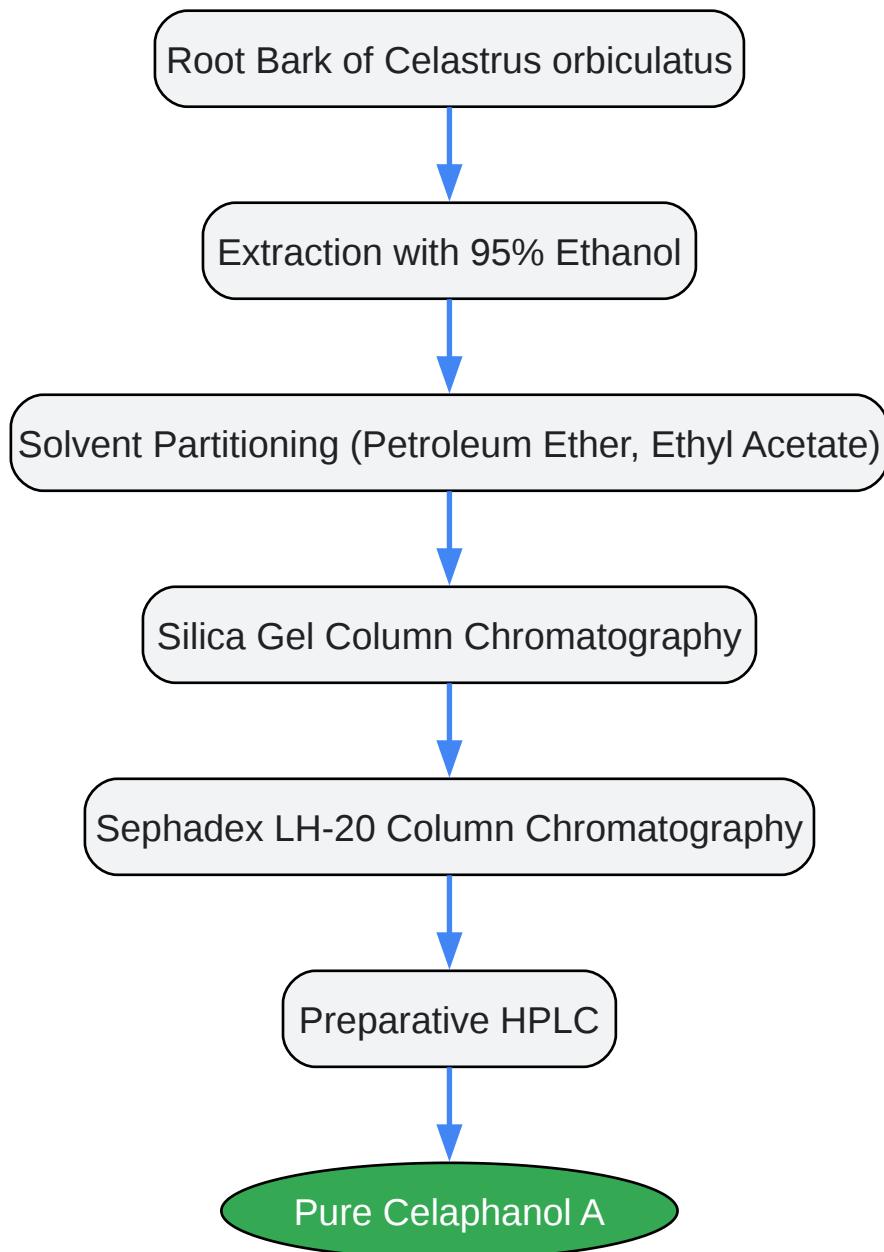
The following table summarizes the quantitative data for the isolated **celaphanol A**, including its physical and spectroscopic properties.

Parameter	Value
Physical State	Red amorphous powder
Molecular Formula	$C_{17}H_{20}O_4$
Molecular Weight	288.34 g/mol
HRESIMS	m/z 287.1305 [M-H] ⁻ (calcd for $C_{17}H_{19}O_4$, 287.1283)
^{13}C NMR (100 MHz, $CDCl_3$)	δ 180.1, 160.7, 140.2, 136.1, 122.1, 118.9, 115.8, 40.5, 38.4, 36.1, 33.9, 31.9, 29.7, 21.8, 18.1, 14.1
IR (KBr) ν_{max}	3440, 2926, 1651, 1605, 1458, 1384 cm^{-1}

Visualizations

Experimental Workflow

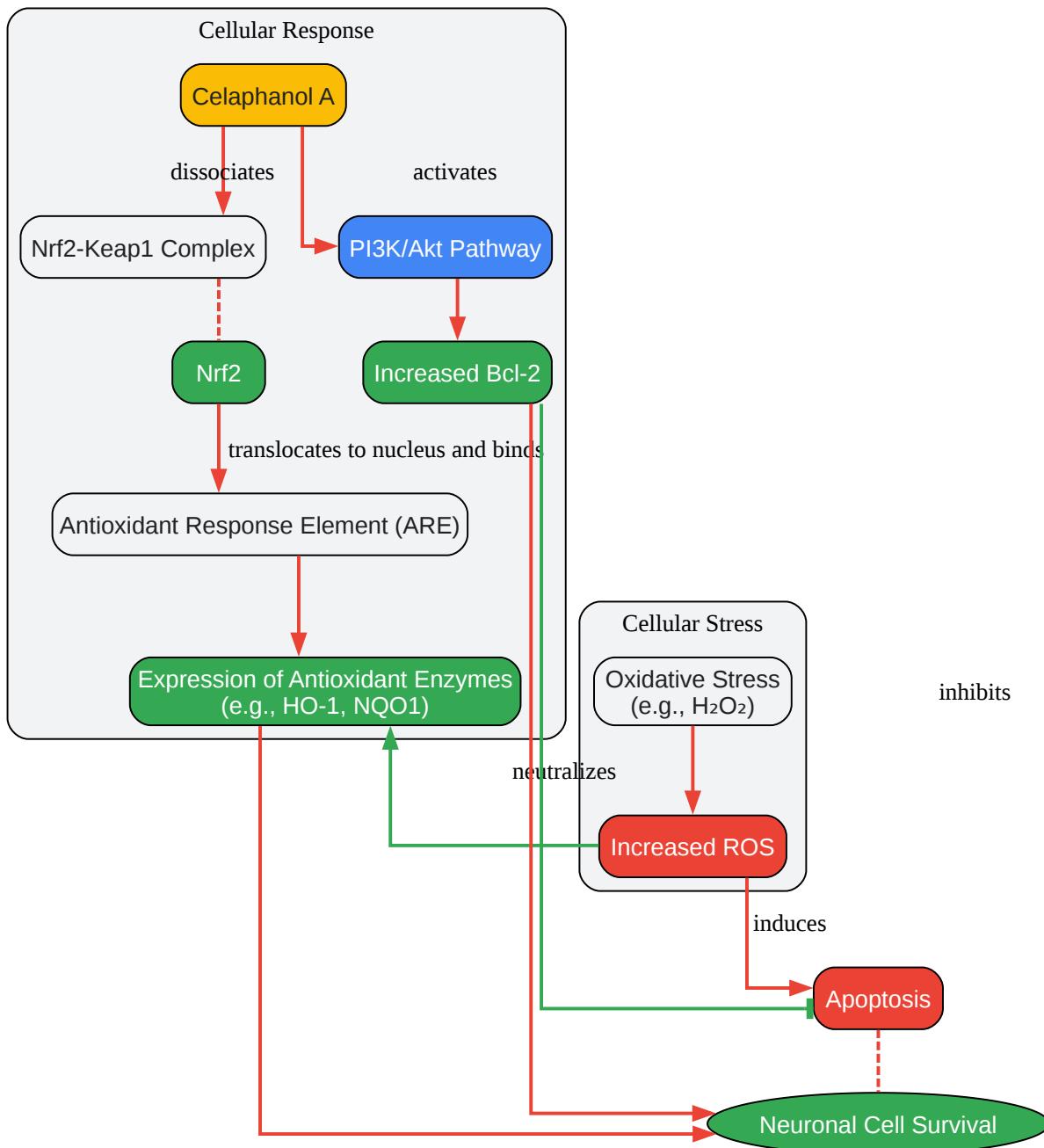
The following diagram illustrates the key steps in the isolation and purification of **celaphanol A**.

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Isolation and purification workflow for **celaphanol A**.

Hypothetical Signaling Pathway for Neuroprotection

Celaphanol A has demonstrated neuroprotective effects against hydrogen peroxide-induced cell viability decrease in PC12 cells.^{[1][2]} While the precise signaling pathway for **celaphanol A** is not fully elucidated, a plausible mechanism can be hypothesized based on the known activities of structurally related compounds, such as celastrol. This hypothetical pathway involves the modulation of cellular stress response and pro-survival pathways.

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Hypothetical neuroprotective signaling pathway of **celaphanol A**.

This technical guide provides a foundational understanding for the isolation and preliminary investigation of **celaphanol A**. Further research is warranted to fully elucidate its pharmacological mechanisms and therapeutic potential.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
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